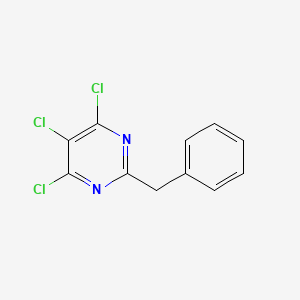![molecular formula C39H51NO5 B13848490 4-[3-(3-tert-butyl-4-pyrrolidin-1-ylphenyl)-4-(2-decanoyloxyethoxy)phenyl]benzoic acid](/img/structure/B13848490.png)
4-[3-(3-tert-butyl-4-pyrrolidin-1-ylphenyl)-4-(2-decanoyloxyethoxy)phenyl]benzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[3-(3-tert-butyl-4-pyrrolidin-1-ylphenyl)-4-(2-decanoyloxyethoxy)phenyl]benzoic acid is a complex organic compound with a unique structure that includes a pyrrolidine ring, a benzoic acid moiety, and a decanoyloxyethoxy group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-[3-(3-tert-butyl-4-pyrrolidin-1-ylphenyl)-4-(2-decanoyloxyethoxy)phenyl]benzoic acid typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the pyrrolidine ring: This can be achieved through cyclization reactions involving appropriate amine and aldehyde precursors.
Introduction of the tert-butyl group: This step often involves alkylation reactions using tert-butyl halides.
Attachment of the benzoic acid moiety: This can be done through esterification or amidation reactions.
Incorporation of the decanoyloxyethoxy group: This step involves esterification reactions using decanoic acid derivatives.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to scale up the production process.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrolidine ring, leading to the formation of N-oxide derivatives.
Reduction: Reduction reactions can target the benzoic acid moiety, converting it to benzyl alcohol derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the tert-butyl group and the decanoyloxyethoxy group.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH).
Major Products
Oxidation: N-oxide derivatives of the pyrrolidine ring.
Reduction: Benzyl alcohol derivatives.
Substitution: Substituted derivatives at the tert-butyl and decanoyloxyethoxy groups.
Aplicaciones Científicas De Investigación
4-[3-(3-tert-butyl-4-pyrrolidin-1-ylphenyl)-4-(2-decanoyloxyethoxy)phenyl]benzoic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine: Investigated for its potential as a selective retinoic acid receptor agonist, which can be used in the treatment of skin disorders like acne.
Industry: Utilized in the development of new materials with specific chemical properties.
Mecanismo De Acción
The compound exerts its effects primarily through its interaction with retinoic acid receptors (RARs). Upon binding to these receptors, it alters the expression of genes involved in cellular differentiation and inflammation. The molecular targets include RARγ, RARβ, and RARα, with varying affinities.
Comparación Con Compuestos Similares
Similar Compounds
Trifarotene: Another selective retinoic acid receptor agonist with a similar structure but different substituents.
Adapalene: A retinoid-like compound used in the treatment of acne.
Tazarotene: A receptor-specific retinoid used for psoriasis and acne treatment.
Uniqueness
4-[3-(3-tert-butyl-4-pyrrolidin-1-ylphenyl)-4-(2-decanoyloxyethoxy)phenyl]benzoic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to selectively target retinoic acid receptors makes it a valuable compound in medicinal chemistry.
Propiedades
Fórmula molecular |
C39H51NO5 |
|---|---|
Peso molecular |
613.8 g/mol |
Nombre IUPAC |
4-[3-(3-tert-butyl-4-pyrrolidin-1-ylphenyl)-4-(2-decanoyloxyethoxy)phenyl]benzoic acid |
InChI |
InChI=1S/C39H51NO5/c1-5-6-7-8-9-10-11-14-37(41)45-26-25-44-36-22-20-31(29-15-17-30(18-16-29)38(42)43)27-33(36)32-19-21-35(40-23-12-13-24-40)34(28-32)39(2,3)4/h15-22,27-28H,5-14,23-26H2,1-4H3,(H,42,43) |
Clave InChI |
AAWVDMFFABXACE-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCC(=O)OCCOC1=C(C=C(C=C1)C2=CC=C(C=C2)C(=O)O)C3=CC(=C(C=C3)N4CCCC4)C(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[3,5-dimethyl-4-(4-methylpyridin-3-yl)phenyl]methanesulfonamide](/img/structure/B13848408.png)
![1H-Imidazo[4,5-b]pyridine, 2-butyl-5,7-dimethyl-](/img/structure/B13848412.png)
![2-(((3aS,4R,6R,6aR)-6-amino-2,2-dimethyltetrahydro-3aH-cyclopenta[d][1,3]dioxol-4-yl)oxy)ethanol](/img/structure/B13848413.png)
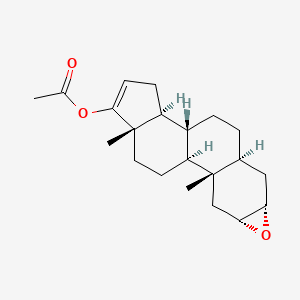
![2-Ethyl-1-phenyl-1,3,8-triazaspiro[4.5]dec-2-en-4-one](/img/structure/B13848422.png)
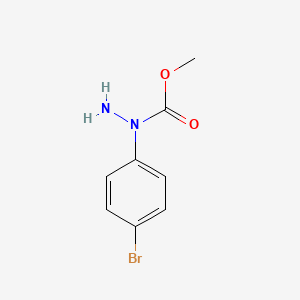
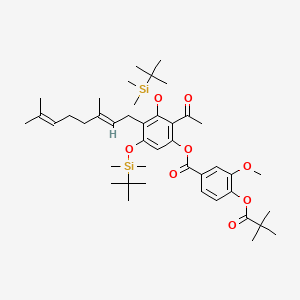
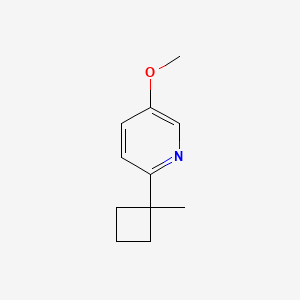


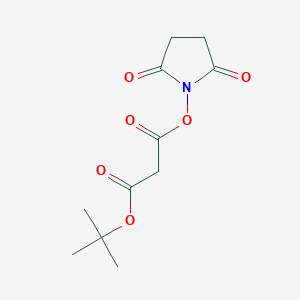
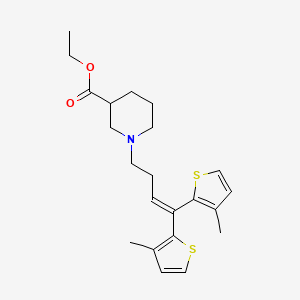
![(S)-4-((4-((3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-methylbenzyl)oxy)-2,5-difluorobenzyl)amino)-3-hydroxybutanoic acid](/img/structure/B13848474.png)
